Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxylate group.
Introduction of the Thiophene Moiety: The thiophene group is introduced via a nucleophilic substitution reaction, often using thiophen-2-ylmethylamine as a nucleophile.
Amidation Reaction: The final step involves the formation of the amide bond between the piperidine and thiophene moieties, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-oxo-2-((furan-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate
- Ethyl 4-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate
Uniqueness
Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties compared to its analogs with furan or pyridine rings. This uniqueness can lead to different biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 4-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-2-22-15(21)18-7-5-11(6-8-18)17-14(20)13(19)16-10-12-4-3-9-23-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCLYSBJEZNFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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